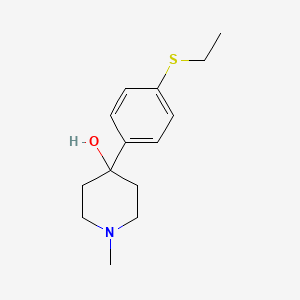

4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a 4-ethylthiophenyl substituent.

Properties

IUPAC Name |

4-(4-ethylsulfanylphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-3-17-13-6-4-12(5-7-13)14(16)8-10-15(2)11-9-14/h4-7,16H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZSTXBXYRLNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2(CCN(CC2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylthiophenol with 4-hydroxy-1-methylpiperidine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the hydroxy group to a hydrogen atom, using reducing agents like lithium aluminum hydride.

Substitution: The ethylthiophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

Oxidation: Formation of 4-(4-Ethylthiophenyl)-4-oxopiperidine

Reduction: Formation of 4-(4-Ethylthiophenyl)-1-methylpiperidine

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethylthiophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine and related compounds:

Key Comparative Analysis

Electronic Effects

- 4-(4-Ethylthiophenyl) : The ethylthio group is electron-donating via sulfur’s lone pairs, which may enhance aromatic stabilization and influence binding to hydrophobic pockets in biological targets.

- Hydroxyphenyl Derivatives (e.g., Ethyl 4-(3-hydroxyphenyl)...) :

Lipophilicity and Solubility

- Biphenyl Analogues (e.g., 4-(4-Biphenyl)-4-hydroxy...) :

- Carboxylate Esters (e.g., Ethyl 4-(3-hydroxyphenyl)...) :

- Ester functionalities improve solubility but are prone to hydrolysis, altering bioavailability .

Biological Activity

4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxy group and an ethylthiophenyl moiety. Its molecular formula is C13H17NOS, and it has a molecular weight of approximately 235.35 g/mol. The presence of the hydroxy group is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves interactions with various receptors and enzymes:

- NMDA Receptor Antagonism : Similar compounds have shown that modifications can enhance their potency as NMDA receptor antagonists. The hydroxy group may facilitate binding to the receptor, potentially leading to neuroprotective effects .

- Tyrosinase Inhibition : The structural similarities with known tyrosinase inhibitors suggest that this compound may also inhibit melanin biosynthesis, which could have implications for skin-related therapies .

Biological Activity Overview

Case Studies

- Neuroprotective Effects : In a study investigating NMDA receptor antagonists, similar piperidine derivatives displayed significant neuroprotective effects in models of excitotoxicity. The introduction of hydroxyl groups was crucial for enhancing binding affinity to the NMDA receptor .

- Skin Pigmentation Disorders : A series of phenolic compounds were tested for their ability to inhibit tyrosinase, with some showing promising results comparable to established inhibitors like kojic acid. This suggests that this compound may exhibit similar inhibitory effects, making it a candidate for further research in dermatological applications .

Research Findings

Recent research has focused on synthesizing derivatives of piperidine compounds to evaluate their biological activities systematically. For instance:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their inhibitory effects on tyrosinase, revealing that specific substitutions significantly enhanced potency against the enzyme .

- Pharmacological Profiles : Compounds structurally related to this compound were evaluated for side effect profiles and central bioavailability, indicating potential therapeutic uses with reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.